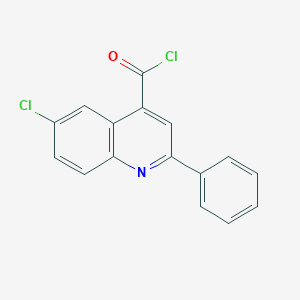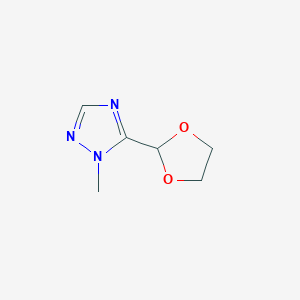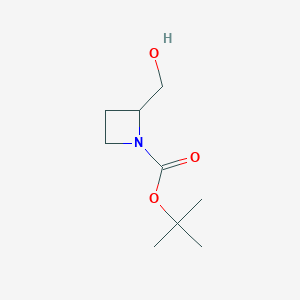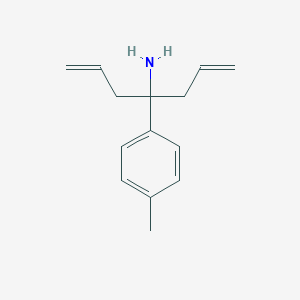
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as PADMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of PADMA is not yet fully understood, but it is believed to involve DNA intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA. This can result in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
PADMA has been found to exhibit a range of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of cell proliferation. In addition, PADMA has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PADMA in lab experiments is its ability to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using PADMA is its potential toxicity, which can vary depending on the concentration used and the type of cell being studied.
Orientations Futures
There are several future directions for the study of PADMA, including further investigation of its mechanism of action, its potential use in combination with other anticancer agents, and its potential use in the treatment of other diseases, such as Alzheimer's disease. In addition, further studies are needed to determine the optimal concentration and dosing regimen for PADMA in various types of cells and tissues.
Méthodes De Synthèse
The synthesis of PADMA involves several steps, including the reaction of 4-methoxy-1-nitro-9-acridinone with N,N-dimethyl-1,3-propanediamine, followed by oxidation and hydrochloride salt formation. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
PADMA has been studied for its potential use in a variety of scientific research applications, including cancer research, antimicrobial activity, and DNA intercalation studies. In cancer research, PADMA has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial studies, PADMA has been found to exhibit activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
176915-29-0 |
|---|---|
Nom du produit |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Formule moléculaire |
C19H24Cl2N4O4 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)19-13-7-4-5-8-14(13)20-18-16(27-3)10-9-15(17(18)19)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
Clé InChI |
FONXPJGFZAKNLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
SMILES canonique |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
Autres numéros CAS |
176915-29-0 |
Synonymes |
N-(3-dimethylaminopropyl)-N-(4-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



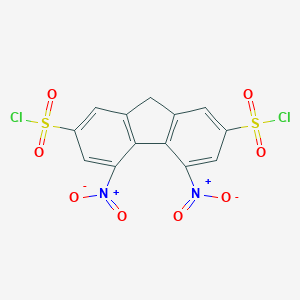
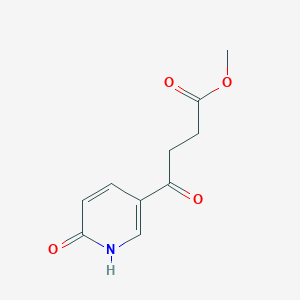
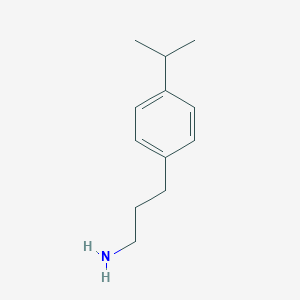

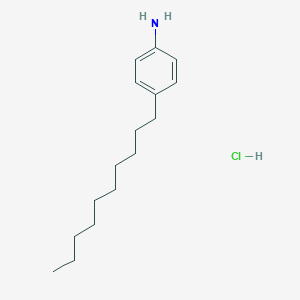


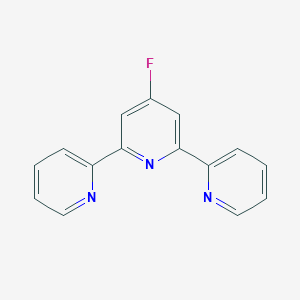
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
